3.1 Potency and Receptor Targeting: Single-Isomer Precision vs. Racemic Mixtures
Cisatracurium is a single 1R-cis,1′R-cis stereoisomer, while atracurium is a mixture of 10 optical and geometric isomers [1]. This difference translates to a 3- to 4-fold greater potency for cisatracurium in producing neuromuscular block. The median effective dose to produce 95% twitch depression (ED95) is 0.05 mg/kg for cisatracurium versus 0.20 mg/kg for atracurium in humans under balanced anesthesia [2]. Compared to rocuronium, an aminosteroidal NMBA, cisatracurium is 4-5 times more potent, with ED50 values of 26.2 µg/kg and 111 µg/kg, respectively [3].
| Evidence Dimension | Potency (Neuromuscular Blockade) |
|---|---|
| Target Compound Data | ED95: 0.05 mg/kg |
| Comparator Or Baseline | Atracurium: ED95 0.20 mg/kg; Rocuronium: ED50 111 µg/kg |
| Quantified Difference | Cisatracurium is 3-4x more potent than atracurium; 4-5x more potent than rocuronium |
| Conditions | Human surgical patients under nitrous oxide/opioid anesthesia; adductor pollicis twitch monitoring |
Why This Matters
Higher potency requires lower total drug mass to achieve the same clinical effect, directly impacting dosing protocols and cost-per-case calculations.
- [1] Wastila WB, Maehr RB, Turner GL, Hill DA, Savarese JJ. Comparative pharmacology of cisatracurium (51W89), atracurium, and five isomers in cats. Anesthesiology. 1996;85(1):169-177. View Source
- [2] Naguib M, Samarkandi AH, Ammar A, Elfaqih SR, Al-Zahrani S, Turkistani A. Comparative clinical pharmacology of rocuronium, cisatracurium, and their combination. Anesthesiology. 1998;89(5):1116-1124. View Source
- [3] Belmont MR, Lien CA, Quessy S, et al. The clinical neuromuscular pharmacology of 51W89 in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology. 1995;82(5):1139-1145. View Source
